molecular formula C20H21F3N2O4S B2845376 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone CAS No. 2034575-45-4

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone

Cat. No. B2845376
CAS RN: 2034575-45-4
M. Wt: 442.45
InChI Key: GQEHSDDEBPHBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule with several functional groups. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an isopropylsulfonyl group (which contains sulfur and oxygen atoms), and a pyridin-2-yl group (a ring of 5 carbon atoms and one nitrogen atom). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring and the pyridine ring suggests that the compound could have a planar structure, as these rings often contribute to planarity in a molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties are determined by the structure of the compound and its functional groups .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Key Intermediates : A study described the synthesis of key intermediates related to Etoricoxib, showcasing the methodology of creating complex molecules involving acylation, oxidation, and rearrangement processes (Pan Hai-ya, 2012).

Biological Evaluation

  • Antibacterial Activity : Research on the synthesis and antibacterial activity of compounds containing piperidine and pyrimidine imines demonstrates the potential of these compounds in combating bacterial infections, highlighting the importance of structural modifications for enhancing antibacterial properties (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
  • Antidepressant and Nootropic Agents : A study on the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone indicated potential antidepressant and nootropic activities, suggesting the CNS active properties of the 2-azetidinone skeleton (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Antiviral Activity

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is often discussed in the context of biological activity, such as how a drug interacts with a biological target. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic, while others are flammable. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if this compound has interesting chemical reactivity, it might be studied further as a potential catalyst or reagent in chemical reactions .

properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4S/c1-13(2)30(27,28)16-8-6-14(7-9-16)10-19(26)25-11-15(12-25)29-18-5-3-4-17(24-18)20(21,22)23/h3-9,13,15H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEHSDDEBPHBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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